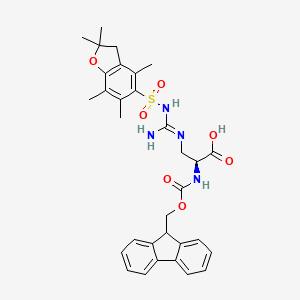

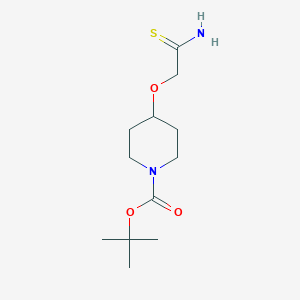

(R)-Fmoc-2-amino-3-ethyl-pentanoic acid, 99% (Fmoc-D-Nva(3-Et)-OH)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

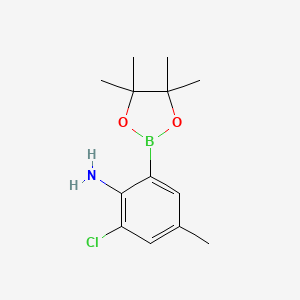

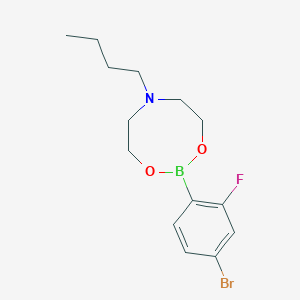

R-Fmoc-2-amino-3-ethyl-pentanoic acid, 99% (Fmoc-D-Nva(3-Et)-OH) is a synthetic amino acid derivative with a wide range of applications in biochemistry and pharmacology. It is a chiral molecule with a high degree of stereochemical purity and is used as a building block in peptide synthesis. It is also used in the production of drugs, vitamins, and other compounds. In addition, it has been used in the development of novel catalysts for organic synthesis.

Applications De Recherche Scientifique

HIV-Protease Assay Development : This compound was used in the development of a selective HIV-protease assay, where a protected derivative was utilized for solid-phase peptide synthesis of oligopeptides. These peptides served as sequence-specific chromogenic protease substrates, enabling the spectrophotometric detection of HIV-protease activity (Badalassi et al., 2002).

Enantioselective Separation and Determination : It was also involved in the enantioselective separation and determination of secondary amino acids. Its derivatization with 9-fluorenylmethyl chloroformate (FMOC) was critical in this process, enhancing the sensitivity and allowing the detection of trace level enantiomeric impurities in amino acids (Żukowski et al., 1992).

Fabrication of Functional Materials : Its modification with the Fmoc group was found significant in the self-assembly of functional molecules, such as in cell cultivation, bio-templating, and drug delivery applications (Tao et al., 2016).

High-Performance Liquid Chromatography (HPLC) : This compound was assessed for its applicability in biological research through reversed-phase HPLC for assaying physiological amino acid concentrations in biological fluids (Fürest et al., 1990).

Solid Phase Peptide Synthesis : It played a role in solid phase peptide synthesis, offering unique opportunities for bioorganic chemistry through a variety of solid supports, linkages, and side chain protecting groups (Fields & Noble, 2009).

Supramolecular Hydrogels in Biomedical Field : The fluorenylmethoxycarbonyl (FMOC) functionalization of amino acids, including this compound, has been utilized in the creation of supramolecular hydrogels. These materials are extensively used in the biomedical field due to their biocompatible and biodegradable properties, with applications in antimicrobial activity and drug delivery systems (Croitoriu et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body

Mode of Action

The exact mode of action of ®-Fmoc-2-amino-3-ethyl-pentanoic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds have been found to interact with their targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, and alteration of cellular signaling pathways .

Biochemical Pathways

Compounds with similar structures have been found to be involved in various metabolic processes

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been found to exert various biological effects, including antioxidant activity and modulation of cellular metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Propriétés

IUPAC Name |

(2R)-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-14(4-2)20(21(24)25)23-22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDUOAKEZPAHOK-HXUWFJFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

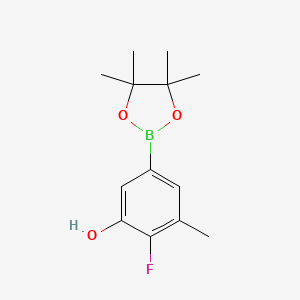

![Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 97%](/img/structure/B6342699.png)

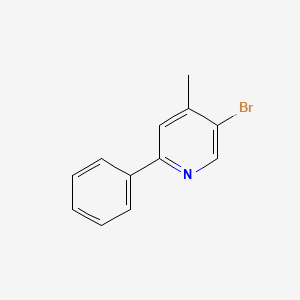

![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)